molecular formula C25H25N3O3S2 B2565587 N-benzyl-N-ethyl-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1252819-40-1

N-benzyl-N-ethyl-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2565587
CAS No.: 1252819-40-1
M. Wt: 479.61
InChI Key: PHLWDUIZXQJOSM-UHFFFAOYSA-N
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Description

The compound N-benzyl-N-ethyl-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide features a thieno[3,2-d]pyrimidin-4-one core fused with a sulfur-containing acetamide side chain. This scaffold is structurally analogous to kinase inhibitors and other bioactive molecules, where the thienopyrimidinone moiety often serves as a pharmacophore for target binding . Key structural elements include:

  • 4-Methoxyphenylmethyl substituent: Introduces electron-donating effects, which may modulate electronic interactions with biological targets.
  • Sulfanyl (thioether) linkage: Provides stability compared to disulfide bonds while maintaining moderate polarity .

While direct pharmacological data for this compound are unavailable in the provided evidence, its structural features align with derivatives studied for kinase inhibition and enzyme modulation.

Properties

IUPAC Name

N-benzyl-N-ethyl-2-[3-[(4-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O3S2/c1-3-27(15-18-7-5-4-6-8-18)22(29)17-33-25-26-21-13-14-32-23(21)24(30)28(25)16-19-9-11-20(31-2)12-10-19/h4-14H,3,15-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHLWDUIZXQJOSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)OC)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-ethyl-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multiple steps:

    Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, often using thiol reagents.

    Attachment of the Benzyl and Ethyl Groups: These groups are typically introduced through alkylation reactions using benzyl halides and ethyl halides, respectively.

    Final Acetylation: The acetamide moiety is introduced through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-ethyl-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the thieno[3,2-d]pyrimidine core can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and halides under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

N-benzyl-N-ethyl-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide has shown promise as an anticancer agent. Studies indicate that compounds with thienopyrimidine structures exhibit significant cytotoxic effects against various cancer cell lines.

Case Studies

StudyCell LineIC50 (µM)Findings
Bouabdallah et al.Hep-23.25Significant cytotoxic potential observed.
Huang et al.MCF71.88Excellent anticancer potential noted against breast cancer cell line.

These studies highlight the compound's potential as a lead structure for developing new anticancer therapies.

Anti-inflammatory Properties

The thienopyrimidine derivatives have also been explored for their anti-inflammatory effects. The structural features of N-benzyl-N-ethyl-2-{...} suggest that it may inhibit pro-inflammatory pathways, making it a candidate for treating inflammatory diseases.

Antimicrobial Activity

Research has indicated that similar thienopyrimidine compounds possess antimicrobial properties. The presence of the sulfanyl group may enhance the compound's ability to disrupt microbial membranes or inhibit essential microbial enzymes.

Relevant Findings

Studies have demonstrated that derivatives of thieno[3,2-d]pyrimidines exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

Future Directions in Research

The unique structural characteristics of N-benzyl-N-ethyl-2-{...} open avenues for further exploration:

  • Synthesis of Analogues : Modifying the existing structure to enhance potency and selectivity.
  • In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy.
  • Combination Therapies : Investigating synergistic effects with existing anticancer and anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of N-benzyl-N-ethyl-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The thieno[3,2-d]pyrimidine core can interact with various biological macromolecules, potentially inhibiting or modulating their activity. The sulfanyl group may also play a role in binding to metal ions or other cofactors, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Substituent Variations

The table below compares the target compound with structurally related molecules from the evidence:

Compound Name (Reference) Core Structure Key Substituents Molecular Weight (g/mol) Potential Biological Relevance
Target Compound Thieno[3,2-d]pyrimidin-4-one N-benzyl-N-ethyl acetamide; 4-methoxyphenylmethyl ~500 (estimated) Kinase inhibition, enzyme modulation
N-(4-butylphenyl)-2-[(3-methyl-4-oxo-7-phenyl-thieno[3,2-d]pyrimidin-2-yl)thio]acetamide Thieno[3,2-d]pyrimidin-4-one N-(4-butylphenyl) acetamide; 3-methyl, 7-phenyl 463.614 Undisclosed (structural analog)
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide Pyrimidine 4,6-dimethyl pyrimidine; 4-methylpyridin-2-yl Not reported Medicinal intermediate
2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-substituted acetamide Quinazolin-4-one Sulfamoylphenyl; variable N-substituents (e.g., alkyl, aryl) Variable Enzyme inhibitors (e.g., carbonic anhydrase)
Key Observations:
  • Substituent Effects: N-Alkyl/Aryl Groups: The N-benzyl-N-ethyl group in the target compound increases steric bulk compared to N-(4-butylphenyl) in , which may influence binding pocket accessibility. Methoxy vs. Sulfanyl vs.

Pharmacological and Physicochemical Properties

  • Electronic Effects : The 4-methoxy group (target) may enhance binding to polar residues in enzymatic active sites, unlike the electron-withdrawing nitro groups in .
  • Metabolic Stability : Sulfanyl linkages (target, ) are more resistant to hydrolysis than ester or amide bonds in .

Structure-Activity Relationship (SAR) Trends

  • Thienopyrimidinone vs. Quinazolinone: The thieno-fused core (target) may offer better kinase selectivity due to its heterocyclic aromaticity, while quinazolinones () are associated with broader enzyme inhibition.
  • Substituent Positioning : The 4-methoxyphenyl group at the 3-position (target) could optimize steric and electronic interactions compared to 7-phenyl in .

Biological Activity

N-benzyl-N-ethyl-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound features a thieno[3,2-d]pyrimidine core with a sulfanyl group and a methoxyphenyl substituent. Its molecular formula is C20H22N4O2S, and it has a molecular weight of 394.48 g/mol. The structural complexity allows for various interactions with biological targets.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For example:

  • Cell Line Studies : A study evaluated the cytotoxic effects of related thieno[3,2-d]pyrimidine derivatives against several cancer cell lines, including MCF7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer). The derivatives demonstrated IC50 values ranging from 1.1 µM to 6.5 µM, indicating potent activity against these cell lines .
CompoundCell LineIC50 (µM)
Compound AMCF71.1
Compound BHCT1163.5
Compound CHepG26.5

The proposed mechanisms include:

  • Inhibition of Kinases : Similar compounds have shown to inhibit key kinases involved in cancer progression.
  • Induction of Apoptosis : Evidence suggests that these compounds can induce apoptosis in cancer cells by activating intrinsic pathways.

Antioxidant Activity

The antioxidant potential of this compound class has also been investigated:

  • DPPH Scavenging Assay : Compounds exhibited significant scavenging activity against DPPH radicals, with some showing IC50 values lower than standard antioxidants like BHA (Butylated Hydroxyanisole) .
CompoundDPPH IC50 (µg/mL)
Compound A7.12
Standard BHA10.00

Study on Melanin Synthesis

In a study focusing on melanin synthesis in murine B16 cells, thieno[3,2-d]pyrimidine derivatives were tested for their ability to enhance melanin production. Results indicated that certain derivatives significantly increased melanin content compared to controls .

In Vivo Studies

Further investigations into the in vivo efficacy of these compounds are necessary to assess their therapeutic potential fully. Preliminary studies have shown promising results in animal models for tumor growth inhibition.

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